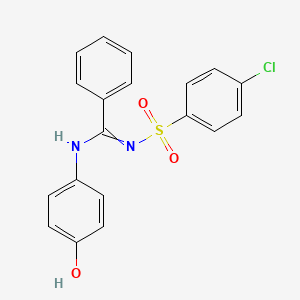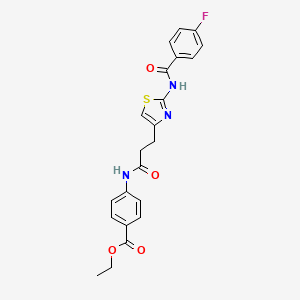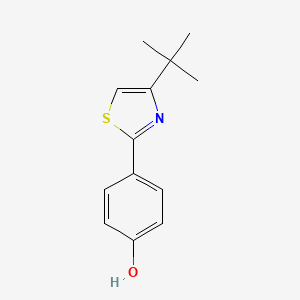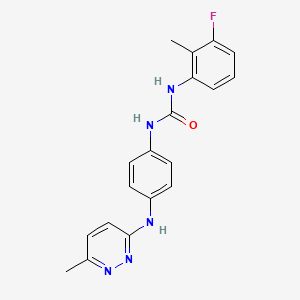![molecular formula C23H28N4O3S2 B2493343 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine CAS No. 672950-67-3](/img/structure/B2493343.png)
4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules with significant interest due to their diverse biological activities and potential applications in medicinal chemistry. Compounds with similar structures have been synthesized with the aim of exploring their antimicrobial properties and understanding their molecular frameworks for potential therapeutic applications.
Synthesis Analysis
The synthesis of similar sulfone and triazole derivatives involves multiple steps, including the coupling of various sulfanyl and ethyl groups to create complex molecules with potential biological activities. These processes are characterized by the use of spectral methods such as IR, NMR, and LCMS for structural characterization (Patil et al., 2010).
Molecular Structure Analysis
Studies involving crystal structure analysis, Hirshfeld surface analysis, and DFT calculations provide insights into the molecular structure and intermolecular interactions of similar compounds. These analyses highlight the stable conformations and reactive sites of the molecules, contributing to their chemical reactivity and potential biological activities (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical properties of related compounds reveal their reactivity and potential as antimicrobial agents. The nature of substitutions on certain functional groups influences their chemical behavior and biological activity, with some demonstrating significant potency against bacterial and fungal pathogens (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's stability and suitability for further application development. Detailed structural analyses contribute to the knowledge of how these properties affect the compound's overall behavior and potential for drug development.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical groups, play a significant role in determining the compound's potential as a pharmacological agent. Studies exploring these properties through synthetic modifications and biological evaluations help in identifying promising candidates for further drug development (Khalid et al., 2013).
Aplicaciones Científicas De Investigación
Molecular Studies and Docking
- 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine and its derivatives have been extensively studied for their molecular stability, conformational analyses, and their role as EGFR inhibitors in cancer treatment. A study by Karayel (2021) focused on the tautomeric properties and conformations of similar compounds, highlighting their potential anti-cancer activity through molecular docking studies (Karayel, 2021).
Antimicrobial and Enzyme Inhibitory Activities
- Compounds with structures similar to 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine have shown promising antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives that exhibited good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). Additionally, Virk et al. (2018) evaluated similar compounds for their inhibition potential against several enzymes, demonstrating significant inhibitory activities (Virk et al., 2018).
Potential in Treating Type II Diabetes
- Derivatives of 1,2,4-triazoles, related to the compound , have been synthesized and evaluated for their biological potential, particularly as inhibitors of the α-glucosidase enzyme. This suggests a potential use in treating type II diabetes, as indicated in a study by ur-Rehman et al. (2018) (ur-Rehman et al., 2018).
Role in Antidepressant Development
- In the context of antidepressant development, a structurally similar compound, Lu AA21004, was studied by Hvenegaard et al. (2012) for its metabolic pathways in the context of treating major depressive disorders (Hvenegaard et al., 2012).
Serotonin Receptor Agonists
- Compounds structurally related to 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine have been explored as selective serotonin 4 receptor agonists. Sonda et al. (2004) synthesized a series of benzamide derivatives, highlighting their potential as prokinetic agents affecting both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Propiedades
IUPAC Name |
4-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-3-27-22(24-25-23(27)31-17-18-7-5-4-6-8-18)19-13-15-26(16-14-19)32(28,29)21-11-9-20(30-2)10-12-21/h4-12,19H,3,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZSJIILXCRLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2493266.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B2493269.png)
![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide](/img/structure/B2493270.png)



![(E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide](/img/structure/B2493275.png)
![8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one](/img/structure/B2493276.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-fluorobenzenesulfonamide](/img/structure/B2493279.png)
![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)

![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)